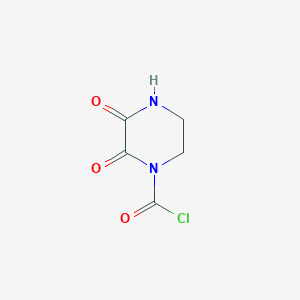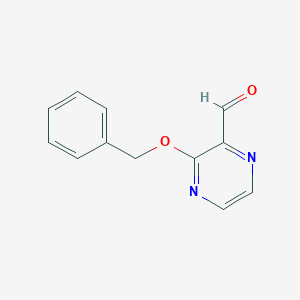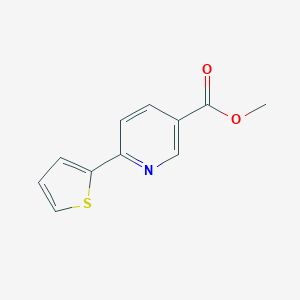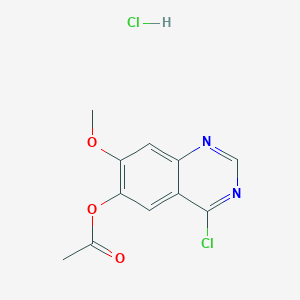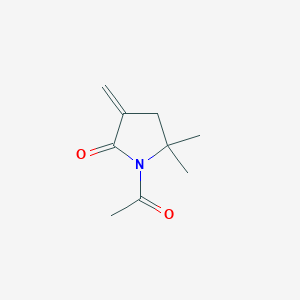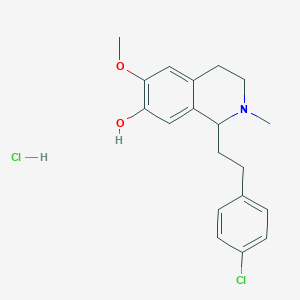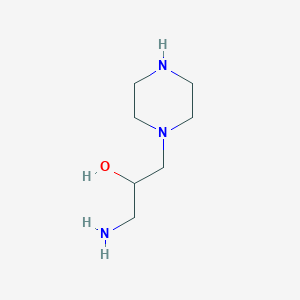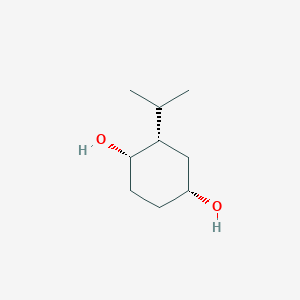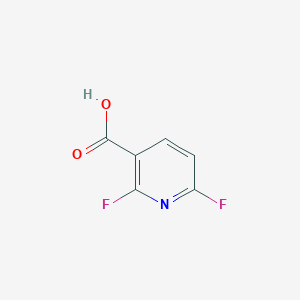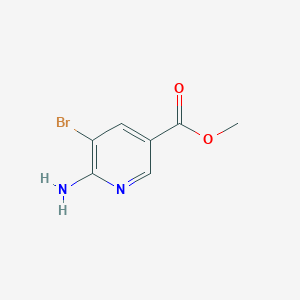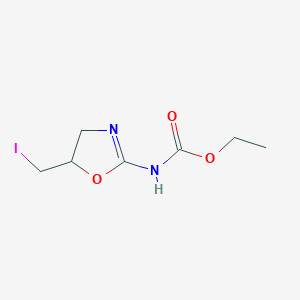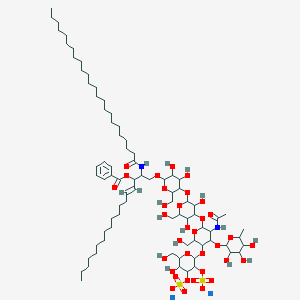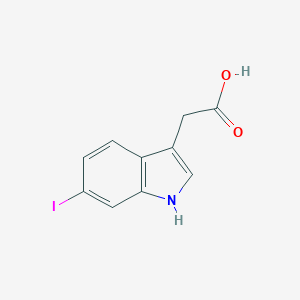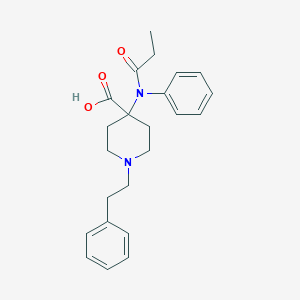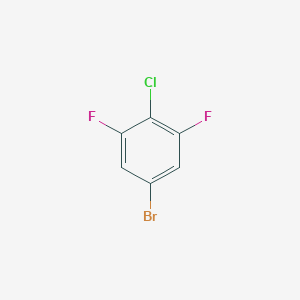
5-Bromo-2-chloro-1,3-difluorobenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of halogenated aromatic compounds similar to 5-Bromo-2-chloro-1,3-difluorobenzene often involves multi-step reactions, including halogenation, Sandmeyer reaction, and Grignard reaction. For example, a method for synthesizing 4-chloro-2,5-difluorobenzoic acid from 2,5-difluoroaniline demonstrates the complexity of such syntheses, highlighting optimal conditions for bromination and yielding products with high purity (Zhao Hao-yu, 2011).
Molecular Structure Analysis
The molecular structure of halofluorobenzenes, including compounds similar to 5-Bromo-2-chloro-1,3-difluorobenzene, has been extensively studied. Research into the crystal structures of chlorofluorobenzene and bromofluorobenzene isomers provides insights into the preferred packing interactions and the influence of molecular shape and relative positions of interacting atoms on the overall structure (Amol G. Dikundwar, R. Sathishkumar, T. N. Guru Row, 2014).
Chemical Reactions and Properties
The introduction of fluorine-containing substituents into aromatic rings, similar to the structure of 5-Bromo-2-chloro-1,3-difluorobenzene, can significantly affect the compound's reactivity towards nucleophilic attack. Research on new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of chloronitrobenzenes demonstrates how these electron-withdrawing groups enhance halogen substituent activation, enabling various nucleophilic substitution reactions (A. M. Sipyagin et al., 2004).
Physical Properties Analysis
The physical properties of halogenated benzenes, including solubility, melting point, and boiling point, are influenced by the presence and position of halogen atoms on the benzene ring. Studies on the crystal structure and molecular conformation of bromo and methyl-substituted benzenes provide valuable data for understanding the physical properties of these compounds (N. Hamdouni, A. Boudjada, M. Medjroubi, 2019).
Applications De Recherche Scientifique
Electrochemical Fluorination of Aromatic Compounds : Studies on the fluorination of halobenzenes, including compounds similar to 5-Bromo-2-chloro-1,3-difluorobenzene, show that they can undergo electrochemical reactions leading to the production of various halogenated and fluorinated compounds. These reactions are important in the synthesis of complex organic molecules (Horio et al., 1996).
Vibrational Analysis of Trisubstituted Benzenes : Research on the vibrational properties of trisubstituted benzenes, including molecules similar to 5-Bromo-2-chloro-1,3-difluorobenzene, helps in understanding their structural characteristics. This information is vital for the development of materials and chemicals that rely on specific molecular vibrations (Reddy & Rao, 1994).
Regioflexible Substitution of 1,3-Difluorobenzene : This research demonstrates the versatility of modern organometallic methods in converting 1,3-difluorobenzene into various substituted benzoic acids. The study highlights the potential for creating diverse chemical structures starting from simple materials (Schlosser & Heiss, 2003).
Triazidation of 2,4,6-Trifluorobenzenes : Research on the selective defluorination of certain fluorobenzenes to form triazides shows potential applications in polymer chemistry and the synthesis of organic magnetic materials (Chapyshev & Chernyak, 2013).
Synthesis of Fluorocyclohexadienes : The electrochemical fluorination of p-difluorobenzenes leads to the synthesis of fluorine-containing cyclohexadienes, demonstrating the importance of these reactions in preparing fluorinated organic compounds (Momota et al., 1995).
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-2-chloro-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2/c7-3-1-4(9)6(8)5(10)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWELJVAWQMCJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378313 | |
| Record name | 5-Bromo-2-chloro-1,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-1,3-difluorobenzene | |
CAS RN |
176673-72-6 | |
| Record name | 5-Bromo-2-chloro-1,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3,5-difluorobromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



